

N-Ethylpiperidine-4-carboxamide: A Versatile Scaffold for Medicinal Chemistry

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Compound of Interest		
Compound Name:	N-ethylpiperidine-4-carboxamide	
Cat. No.:	B169664	Get Quote

Application Notes and Protocols

The **N-ethylpiperidine-4-carboxamide** core is a privileged scaffold in modern medicinal chemistry, serving as a foundational structure for the development of a diverse range of therapeutic agents. Its inherent structural features, including a basic nitrogen atom and a carboxamide group, provide key hydrogen bonding and ionic interaction points, making it an ideal starting point for designing molecules that can effectively interact with various biological targets. This document provides an overview of its applications, quantitative data on select derivatives, and generalized protocols for synthesis and biological evaluation.

Applications in Drug Discovery

The versatility of the **N-ethylpiperidine-4-carboxamide** scaffold is demonstrated by its successful application in developing modulators for several important drug targets across different disease areas.

Muscarinic Acetylcholine Receptor (mAChR) Positive Allosteric Modulators (PAMs)

Derivatives of **N-ethylpiperidine-4-carboxamide** have been identified as potent and selective positive allosteric modulators of muscarinic acetylcholine receptors, particularly the M1, M3, and M5 subtypes.[1] These receptors are implicated in a variety of physiological processes, and their modulation is a promising therapeutic strategy for neurological disorders such as Alzheimer's disease and schizophrenia. The piperidine core acts as a central scaffold from



which substitutions can be made to fine-tune the potency, selectivity, and pharmacokinetic properties of the compounds.[1]

Toll-Like Receptor (TLR) 7 and 8 Antagonists

Substituted quinoline compounds incorporating the **N-ethylpiperidine-4-carboxamide** moiety have been developed as antagonists of Toll-like receptors 7 and 8 (TLR7/8).[2][3] These receptors are involved in the innate immune response, and their overactivation can lead to autoimmune diseases like systemic lupus erythematosus (SLE) and lupus nephritis.[2][3] By antagonizing TLR7/8, these compounds can dampen the inflammatory response and offer a potential treatment for these conditions.[2][3]

Cholesterol 24-Hydroxylase (CH24H) Inhibitors

The **N-ethylpiperidine-4-carboxamide** scaffold has also been utilized in the design of inhibitors for cholesterol 24-hydroxylase (CH24H), an enzyme primarily expressed in the brain that is involved in cholesterol metabolism.[4] Inhibition of CH24H is being explored as a therapeutic approach for neurodegenerative diseases, including Alzheimer's disease, multiple sclerosis, and glaucoma.[4]

Modulators of Lipid Storage

Certain derivatives of **N-ethylpiperidine-4-carboxamide** have been investigated as modulators of lipid storage.[5] While the specific target is not always explicitly mentioned, this application suggests potential uses in metabolic disorders.

Quantitative Data

The following table summarizes the pharmacological data for a selection of **N-ethylpiperidine- 4-carboxamide** derivatives acting as muscarinic acetylcholine receptor PAMs.[1]



Compound	Receptor	pEC50 (IP1 Assay)	pKB (IP1 Assay)
ML380	M1 mAChR	6.8 ± 0.1	6.9 ± 0.1
M5 mAChR	7.4 ± 0.1	7.3 ± 0.1	
VU0488129	M1 mAChR	6.5 ± 0.1	6.6 ± 0.1
M3 mAChR	6.3 ± 0.1	6.3 ± 0.1	
VU6007438	M1 mAChR	6.6 ± 0.1	6.7 ± 0.1
M3 mAChR	6.3 ± 0.1	6.4 ± 0.1	
VU6008555	M1 mAChR	6.5 ± 0.1	6.6 ± 0.1
M3 mAChR	6.3 ± 0.1	6.4 ± 0.1	
VU6007976	M5 mAChR	6.8 ± 0.1	6.9 ± 0.1

Experimental Protocols

The following are generalized protocols for the synthesis and biological evaluation of **N-ethylpiperidine-4-carboxamide** derivatives. These should be adapted and optimized for specific target compounds and assays.

General Synthetic Protocol for N-Aryl/Alkyl-N-ethylpiperidine-4-carboxamide Derivatives

This protocol describes a common method for the synthesis of derivatives, which often involves the coupling of a substituted piperidine with an appropriate amine.

Step 1: Synthesis of N-Ethylpiperidine-4-carboxylic acid

This intermediate can be synthesized through various established methods, often starting from commercially available piperidine-4-carboxylic acid. One common approach is the reductive amination of piperidine-4-carboxylic acid with acetaldehyde.

Step 2: Amide Coupling



- Dissolve N-ethylpiperidine-4-carboxylic acid (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
- Add a coupling agent, for example, (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.2 equivalents) and a base such as diisopropylethylamine (DIPEA) (2 equivalents).
- Stir the mixture at room temperature for 15-30 minutes.
- Add the desired primary or secondary amine (1.1 equivalents).
- Continue stirring the reaction mixture at room temperature for 12-24 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatographymass spectrometry (LC-MS).
- Upon completion, quench the reaction with water and extract the product with an organic solvent.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted-N-ethylpiperidine-4-carboxamide derivative.

General Protocol for In Vitro Bioassay: Functional Assessment of mAChR PAMs

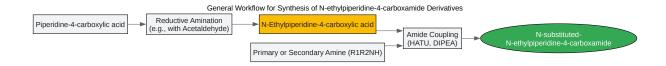
This protocol outlines a general method for evaluating the functional activity of **N-ethylpiperidine-4-carboxamide** derivatives as PAMs at muscarinic receptors using an inositol phosphate (IP1) accumulation assay.

Cell Culture: Culture Chinese Hamster Ovary (CHO) cells stably expressing the human M1,
 M3, or M5 muscarinic acetylcholine receptor in appropriate cell culture media supplemented with fetal bovine serum and antibiotics.



- Cell Plating: Plate the cells in 96-well plates at a suitable density and allow them to adhere overnight.
- Compound Preparation: Prepare serial dilutions of the test compounds (N-ethylpiperidine-4-carboxamide derivatives) in an appropriate assay buffer.
- Assay Procedure:
 - Wash the cells with assay buffer.
 - Add the test compounds at various concentrations to the cells, followed by the addition of a sub-maximal concentration (EC20) of the natural agonist, acetylcholine (ACh).
 - Incubate the plates at 37°C for a specified period (e.g., 30-60 minutes).
- Detection: Lyse the cells and measure the accumulation of inositol phosphate (IP1) using a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) assay kit according to the manufacturer's instructions.
- Data Analysis: Plot the IP1 accumulation against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve using a non-linear regression analysis to determine the pEC50 and maximal response.

Visualizations Signaling Pathways and Experimental Workflows

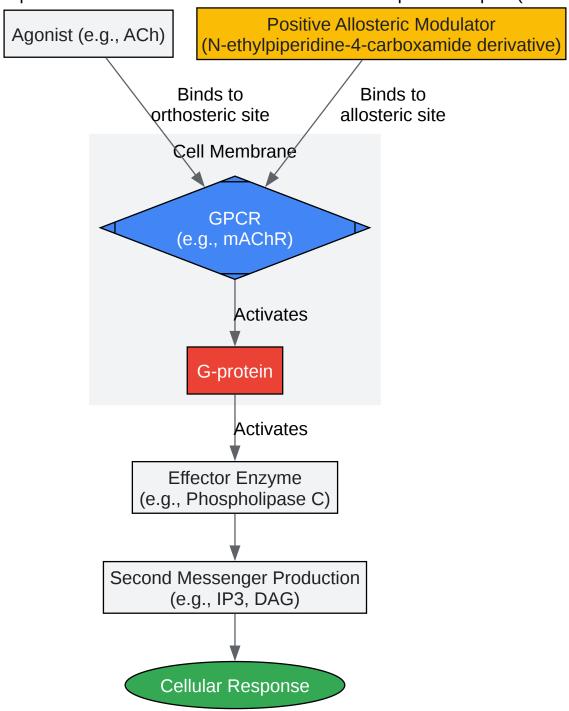


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Caption: Synthetic workflow for **N-ethylpiperidine-4-carboxamide** derivatives.



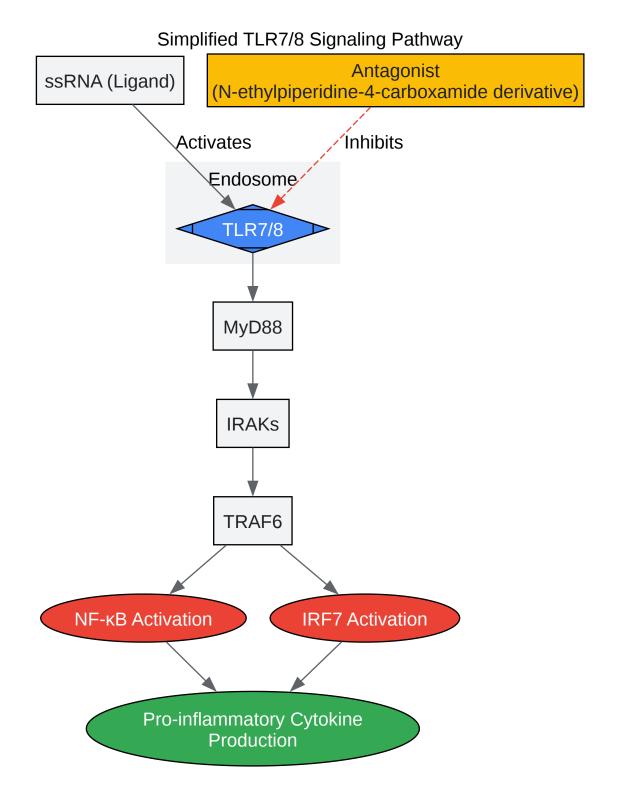
Simplified Allosteric Modulation of a G-Protein Coupled Receptor (GPCR)



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Caption: Mechanism of positive allosteric modulation of a GPCR.





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Caption: Inhibition of TLR7/8 signaling by N-ethylpiperidine-4-carboxamide derivatives.



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